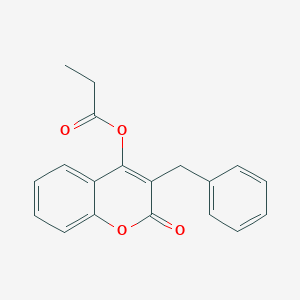
(3-Benzyl-2-oxochromen-4-yl) propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Benzyl-2-oxochromen-4-yl) propanoate is an ester compound that features a chromenone (coumarin) core structure. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors and wide occurrence in nature . The chromenone structure is notable for its biological and pharmacological activities, making this compound of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-2-oxochromen-4-yl) propanoate typically involves the esterification of a chromenone derivative with a propanoic acid derivative. One common method is the O-acylation reaction, where 7-hydroxy-2H-chromen-2-one reacts with a benzyl chloride derivative in the presence of a base such as triethylamine in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized for yield and purity, and the use of continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(3-Benzyl-2-oxochromen-4-yl) propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
(3-Benzyl-2-oxochromen-4-yl) propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic effects, such as anticancer and antimicrobial activities, is ongoing.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3-Benzyl-2-oxochromen-4-yl) propanoate involves its interaction with various molecular targets and pathways. The chromenone core can inhibit enzymes like carbonic anhydrase and monoamine oxidase, affecting cellular processes such as inflammation and oxidative stress . The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and fragrances.
Uniqueness
(3-Benzyl-2-oxochromen-4-yl) propanoate stands out due to its chromenone core, which imparts unique biological activities not found in simpler esters like ethyl acetate or methyl butyrate. This makes it particularly valuable in medicinal chemistry and biological research .
Propiedades
Número CAS |
402778-19-2 |
|---|---|
Fórmula molecular |
C19H16O4 |
Peso molecular |
308.3g/mol |
Nombre IUPAC |
(3-benzyl-2-oxochromen-4-yl) propanoate |
InChI |
InChI=1S/C19H16O4/c1-2-17(20)23-18-14-10-6-7-11-16(14)22-19(21)15(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Clave InChI |
CZSHJWAMUDLPCC-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=CC=CC=C3 |
SMILES canónico |
CCC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B482037.png)
![5-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B482040.png)
![2-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B482044.png)
![4-(1,3-Benzothiazol-2-ylsulfanyl)-2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B482051.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide](/img/structure/B482053.png)
![4-(1,3-Benzothiazol-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B482055.png)


![3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B482060.png)
![N-(tetrahydro-2-furanylmethyl)-N-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B482072.png)
